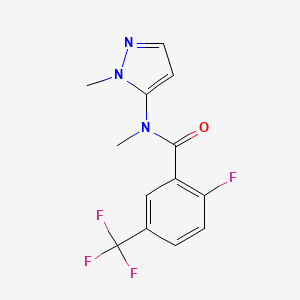
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of diazepines. It was first synthesized in the 1970s by the pharmaceutical company Hoffmann-La Roche. Ro 5-4864 has been used extensively in scientific research due to its unique pharmacological properties.
作用机制
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 binds to a specific site on the receptor that is distinct from the GABA binding site. This results in a conformational change in the receptor that increases its affinity for GABA.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been shown to have a range of biochemical and physiological effects. It has been found to increase the duration of GABA-mediated chloride ion currents, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to increase the binding of GABA to the receptor, which further enhances its inhibitory effects. In addition, 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been found to have muscle relaxant effects, which may be due to its ability to enhance the inhibitory effects of GABA on motor neurons.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 in lab experiments is its high selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 is its relatively low potency compared to other GABA-A receptor modulators. This means that higher concentrations of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 may be required to achieve the desired effects, which can increase the risk of non-specific effects.
未来方向
There are several future directions for research involving 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864. One area of interest is the development of more potent and selective GABA-A receptor modulators that can be used to study the role of GABA-A receptors in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864, particularly in the treatment of anxiety disorders and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 and its mechanism of action on the GABA-A receptor.
合成方法
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 can be synthesized through a multistep process starting from 2-phenylpropanoic acid. The first step involves the conversion of 2-phenylpropanoic acid to its acid chloride derivative. This is followed by the reaction of the acid chloride with 1-(2-methoxyethyl)-4-piperidone to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to yield 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864.
科学研究应用
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been used in a wide range of scientific research studies. It has been found to have anxiolytic, anticonvulsant, and muscle relaxant properties. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
属性
IUPAC Name |
1-(2-methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(15-7-4-3-5-8-15)17(21)19-10-6-9-18(11-12-22-2)16(20)13-19/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTBSXZJXHUWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCN(C(=O)C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)


![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)